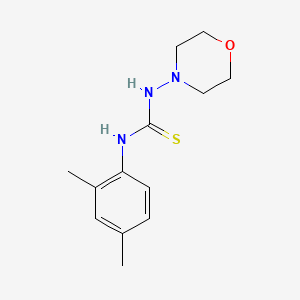
1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a thiourea group attached to a 2,4-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA typically involves the reaction of 2,4-dimethylaniline with morpholine and thiourea under specific conditions. One common method includes:
Step 1: Reacting 2,4-dimethylaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
Step 2: Treating the dithiocarbamate with morpholine to yield the desired N-(2,4-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
Large-scale reactors: To handle the exothermic nature of the reactions.
Purification steps: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides or amines.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields amines.
Substitution: Results in various substituted thiourea derivatives.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways: Can influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-N’-methylformamidine
- N,N’-Bis(2,4-dimethylphenyl)formamidine
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N’-MORPHOLINOTHIOUREA is unique due to its morpholine ring and thiourea group, which confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C13H19N3OS |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-morpholin-4-ylthiourea |
InChI |
InChI=1S/C13H19N3OS/c1-10-3-4-12(11(2)9-10)14-13(18)15-16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,18) |
InChI Key |
FBSLPNGRFNPWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


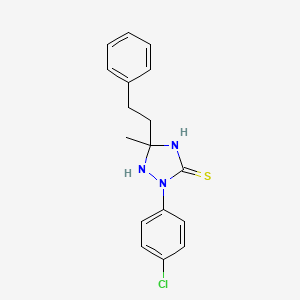
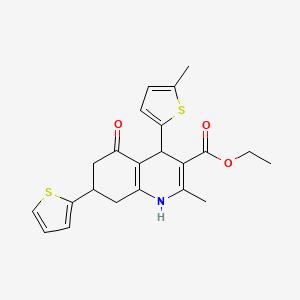
![1-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetyl]proline](/img/structure/B11081963.png)
![3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11081964.png)
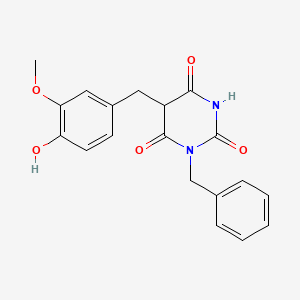

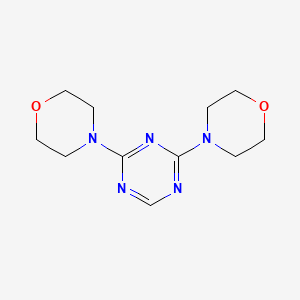
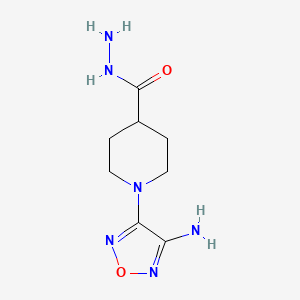
![4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether](/img/structure/B11082004.png)
![{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile](/img/structure/B11082020.png)
![7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11082023.png)
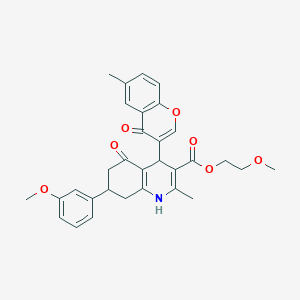
![2-{(5E)-5-[(5-bromothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11082038.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11082046.png)
